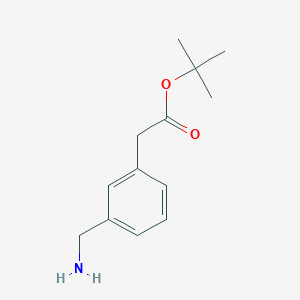

(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester

Description

BenchChem offers high-quality (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-[3-(aminomethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14/h4-7H,8-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIMTIMRQGWSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696465 | |

| Record name | tert-Butyl [3-(aminomethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-75-1, 479586-24-8 | |

| Record name | 1,1-Dimethylethyl 3-(aminomethyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [3-(aminomethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester, a bifunctional building block of significant strategic value in medicinal chemistry. Its unique architecture, featuring a primary amine and a protected carboxylic acid held in a specific meta-orientation on a phenyl ring, offers chemists a powerful tool for the systematic construction of complex molecular entities. We will explore the fundamental chemical properties, provide validated synthetic protocols, and discuss its broad applications, equipping drug discovery professionals with the knowledge to effectively leverage this scaffold in their research endeavors.

Core Chemical Properties and Physicochemical Profile

A foundational understanding of a molecule's physicochemical properties is paramount for its successful application in synthesis and drug design. (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester is a solid at room temperature, with solubility in common organic solvents like methanol and dichloromethane. The tert-butyl ester provides steric bulk and lipophilicity, while the aminomethyl group offers a site for polar, hydrogen-bonding interactions.

Table 1: Physicochemical Characteristics

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.30 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 325.9±22.0 °C (Predicted) | [1] |

| Density | 1.025±0.06 g/cm³ (Predicted) | [1] |

| pKa (Amine) | 9.96±0.10 (Predicted) | [1] |

| LogP | 2.15 (Predicted) | [1] |

Synthesis and Characterization: A Self-Validating Protocol

The reliable and scalable synthesis of this building block is crucial for its integration into drug discovery programs. The most common and robust method proceeds via a two-step sequence starting from (3-cyanophenyl)acetic acid, as detailed below. This process is designed to be self-validating through in-process controls and final characterization.

Synthetic Workflow Overview

The synthesis involves the protection of the carboxylic acid as a tert-butyl ester, followed by the reduction of the nitrile to the primary amine. This sequence is chosen specifically because common nitrile reduction conditions (e.g., catalytic hydrogenation) are compatible with the tert-butyl ester protecting group, demonstrating good chemical orthogonality.

Figure 1: A validated two-step synthesis for (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester.

Detailed Experimental Methodology

PART A: Step 1 - tert-Butylation of (3-Cyanophenyl)acetic acid

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add (3-Cyanophenyl)acetic acid (1.0 eq.).

-

Reagent Addition: Dissolve the starting material in tert-butanol (5-10 volumes). Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in tert-butanol at room temperature. The use of DMAP is critical for catalyzing the esterification.

-

Reaction Monitoring: Stir the reaction for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up and Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acidic and basic washes are essential to remove unreacted starting material and DMAP.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl (3-cyanophenyl)acetate, which can often be used in the next step without further purification.

PART B: Step 2 - Catalytic Hydrogenation of the Nitrile

-

Hydrogenation Setup: In a Parr hydrogenation vessel, dissolve the intermediate from Step 1 in methanol or ethanol.

-

Catalyst Addition: Carefully add Raney Nickel (5-10% by weight) as a slurry in the reaction solvent. Caution: Raney Nickel is pyrophoric and must be handled with care.

-

Hydrogenation: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to 50-60 psi. Shake or stir the reaction at room temperature for 16-24 hours.

-

Reaction Monitoring & Work-up: Depressurize the vessel. The reaction's completion is verified by LC-MS. Filter the mixture through a pad of Celite® to safely remove the catalyst.

-

Final Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified.

Purification and Structural Verification

-

Purification: The crude product is purified via flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the polar amine product.

-

Structural Verification: The identity and purity of the final compound must be confirmed by:

-

¹H and ¹³C NMR: To confirm the structural integrity and absence of major impurities.

-

LC-MS: To confirm the molecular weight and assess purity (>95% is typical).

-

Applications in Drug Development and Medicinal Chemistry

The utility of this scaffold lies in its ability to serve as a starting point for the creation of large libraries of diverse compounds. The amine and the protected acid can be functionalized in a sequential manner to explore structure-activity relationships (SAR).

Derivatization Strategies

The primary amine serves as a versatile nucleophilic handle for a variety of transformations, while the tert-butyl ester can be selectively deprotected under acidic conditions to unmask the carboxylic acid for subsequent coupling reactions. Phenylacetic acid and its derivatives are building blocks for many drugs, including non-steroidal anti-inflammatory agents and analgesics.[3] The bifunctional nature of this specific scaffold makes it highly suitable for constructing linkers, such as those used in Proteolysis Targeting Chimeras (PROTACs).[4]

Figure 2: Logical workflow for the sequential functionalization of the scaffold's two reactive sites.

-

Expert Insight: The choice of coupling reagents for amide bond formation (e.g., EDC/HOBt, HATU) should be guided by the specific substrates to minimize side reactions and optimize yield. Similarly, for reductive amination, sodium triacetoxyborohydride is often preferred due to its mild nature and broad functional group tolerance. The tert-butyl ester is stable to these conditions. The deprotection with Trifluoroacetic Acid (TFA) is typically clean and rapid, yielding the free acid ready for the next synthetic step.

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory when handling this or any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

-

Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. All equipment used during handling should be properly grounded to prevent static discharge.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids. For long-term stability, storage in a refrigerator is recommended.

References

-

PubChem. (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester. National Center for Biotechnology Information. [Link]

-

ChemSrc. tert-butyl 2-(3-(aminomethyl)phenyl)acetate. [Link]

-

Dong J, et al. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy. Angew Chem Int Ed Engl. 2023 May 22;62(22):e202303818. [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank. 2024. [Link]

-

A.G. Layne. Safety Data Sheet: Tertiary Butyl Acetate. [Link]

-

NIC Industries. Safety Data Sheet: Tert-butyl acetate. [Link]

Sources

Introduction: A Versatile Scaffold for Innovative Therapeutics

An In-depth Technical Guide to (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester, a bifunctional building block with significant potential in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the compound's structural attributes, plausible synthetic routes, characterization, and its strategic application in the synthesis of complex bioactive molecules.

(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester is a valuable synthetic intermediate characterized by a phenylacetic acid core functionalized with a reactive aminomethyl group at the meta position and a tert-butyl ester protecting the carboxylic acid. This unique arrangement of functional groups makes it an attractive starting material for the construction of compound libraries and the synthesis of targeted therapeutics. The presence of a primary amine allows for a wide range of chemical modifications, while the tert-butyl ester provides a stable yet readily cleavable protecting group for the carboxylic acid functionality. The parent compound, (3-Aminomethyl-phenyl)acetic acid, has been identified as a useful linker in the development of Proteolysis Targeting Chimeras (PROTACs), highlighting the potential of its derivatives in this cutting-edge area of drug discovery[1].

Physicochemical Properties and Structural Attributes

A clear understanding of the physicochemical properties of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | tert-butyl 2-(3-(aminomethyl)phenyl)acetate | N/A |

| Molecular Formula | C₁₃H₁₉NO₂ | N/A |

| Molecular Weight | 221.30 g/mol | N/A |

| CAS Number | 2375269-89-7 (for hydrochloride salt) | BLDpharm |

| Appearance | Expected to be a solid or oil | N/A |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | N/A |

Synthetic Strategies and Methodologies

Route A: Esterification of (3-Aminomethyl-phenyl)-acetic acid with Amine Protection

This strategy involves the protection of the amine group of (3-Aminomethyl-phenyl)-acetic acid, followed by esterification of the carboxylic acid, and subsequent deprotection of the amine. The use of a tert-butoxycarbonyl (Boc) protecting group is a common and effective approach.

Caption: Synthetic workflow for Route A.

Step 1: N-Boc Protection of (3-Aminomethyl-phenyl)-acetic acid

-

Dissolve (3-Aminomethyl-phenyl)-acetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Step 2: Tert-butyl Esterification

-

Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add 4-dimethylaminopyridine (DMAP) (0.1 eq) and tert-butanol (1.5 eq).

-

Cool the mixture to 0 °C.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the Boc-protected tert-butyl ester.

Step 3: N-Boc Deprotection

-

Dissolve the Boc-protected tert-butyl ester (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as the TFA salt.

-

For the free base, neutralize the residue with a saturated solution of sodium bicarbonate and extract with an organic solvent. Dry the organic layer and concentrate to obtain the final product.

Route B: Reduction of a Nitrile Precursor

An alternative approach involves the synthesis of tert-butyl 2-(3-cyanophenyl)acetate followed by the reduction of the nitrile group to the primary amine.

Caption: Synthetic workflow for Route B.

Step 1: Synthesis of tert-butyl 2-(3-cyanophenyl)acetate

-

To a suspension of 2-(3-cyanophenyl)acetic acid (1.0 eq) in tert-butyl acetate (used as both reactant and solvent), add perchloric acid (catalytic amount) at 0 °C[2].

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl 2-(3-cyanophenyl)acetate.

Step 2: Reduction of the Nitrile

-

Method 1: Catalytic Hydrogenation

-

Dissolve tert-butyl 2-(3-cyanophenyl)acetate (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 12-24 hours.

-

Carefully filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Method 2: Chemical Reduction

-

Dissolve tert-butyl 2-(3-cyanophenyl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (e.g., 1 M in THF, 2-3 eq).

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by 1 M HCl.

-

Stir for 1 hour, then basify with aqueous NaOH and extract with an organic solvent.

-

Dry the organic layer and concentrate to yield the product.

-

Structural Elucidation and Characterization

The successful synthesis of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester can be confirmed through a combination of spectroscopic techniques. Below are the expected characteristic signals:

| Technique | Expected Observations |

| ¹H NMR | - A singlet at ~1.4 ppm (9H) corresponding to the tert-butyl group.- A singlet at ~3.5 ppm (2H) for the benzylic protons of the acetate group.- A singlet at ~3.8 ppm (2H) for the benzylic protons of the aminomethyl group.- Aromatic protons in the range of 7.0-7.4 ppm. |

| ¹³C NMR | - A signal around 28 ppm for the methyl carbons of the tert-butyl group.- A signal around 45 ppm for the benzylic carbon of the acetate group.- A signal around 46 ppm for the benzylic carbon of the aminomethyl group.- A signal around 81 ppm for the quaternary carbon of the tert-butyl group.- Aromatic carbons in the range of 125-140 ppm.- A carbonyl signal around 171 ppm. |

| IR Spectroscopy | - A strong C=O stretching vibration around 1730 cm⁻¹ for the ester.- N-H stretching vibrations for the primary amine around 3300-3400 cm⁻¹.- C-H stretching vibrations for the alkyl and aromatic groups. |

| Mass Spectrometry | - The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. |

Applications in Drug Discovery and Development

The bifunctional nature of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester makes it a highly valuable building block in medicinal chemistry.

Role as a Linker in PROTACs and Bifunctional Molecules

The parent acid is a known linker for PROTACs, which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein[1]. The tert-butyl ester derivative serves as a protected form of this linker, allowing for its incorporation into a synthetic scheme where the carboxylic acid needs to be masked during other chemical transformations. The aminomethyl group provides a convenient handle for attachment to a ligand for the target protein or the E3 ligase.

Caption: Conceptual workflow for the use of the title compound in PROTAC synthesis.

Scaffold for Combinatorial Chemistry

The presence of two distinct and orthogonally reactive functional groups allows for the use of this molecule in the generation of compound libraries for high-throughput screening. The amine can be readily acylated, alkylated, or used in reductive amination, while the carboxylic acid (after deprotection) can be converted to a variety of amides, esters, or other derivatives. This versatility enables the rapid exploration of chemical space around a central phenylacetic acid scaffold.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester is not publicly available. Therefore, it is crucial to handle this compound with the appropriate precautions based on its chemical structure and the known hazards of similar compounds.

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester is a strategically important building block for medicinal chemistry and drug discovery. Its bifunctional nature, with an accessible primary amine and a protected carboxylic acid, provides a versatile platform for the synthesis of complex molecules, including PROTACs and diverse compound libraries. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis can be approached through well-established chemical transformations. This guide provides a foundational understanding of its properties, synthetic strategies, and potential applications, empowering researchers to leverage this valuable intermediate in their pursuit of novel therapeutics.

References

-

Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

Sources

Technical Guide: Synthesis of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester

The following technical guide details the optimized synthesis pathway for (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester (CAS: 174758-62-4).

This guide deviates from standard recipe formats to focus on mechanistic causality , process control , and scalability . The pathway selected prioritizes the preservation of the acid-labile tert-butyl ester moiety while selectively reducing the nitrile functionality.[1]

Executive Summary & Retrosynthetic Analysis

The target molecule features two critical functionalities: a primary amine (via an aminomethyl group) and a tert-butyl ester . The synthesis challenge lies in the orthogonality of these groups. The tert-butyl ester is acid-labile, precluding standard acidic deprotection or reduction workups.[1] Consequently, the optimal strategy employs a Nitrile Reduction Route , where the ester is established first on a robust precursor, followed by a neutral/basic selective reduction of the nitrile.[1]

Retrosynthetic Logic

-

Disconnection: The C-N bond of the aminomethyl group is the most logical disconnection, leading back to a cyano (-CN) precursor.[1]

-

Precursor Selection: 3-Cyanophenylacetic acid is the ideal starting material. It is commercially available and stable.

-

Forward Strategy:

-

Step 1 (Protection): Conversion of the carboxylic acid to the tert-butyl ester.

-

Step 2 (Functional Group Interconversion): Selective hydrogenation of the nitrile to the primary amine using Raney Nickel, which leaves the ester intact.[1]

-

Figure 1: Retrosynthetic analysis showing the disconnection to the stable nitrile precursor.

Detailed Synthesis Protocol

Phase 1: Esterification (Formation of the tert-Butyl Scaffold)

Objective: Convert 3-cyanophenylacetic acid to tert-butyl 2-(3-cyanophenyl)acetate.[1] Methodology: The Boc Anhydride (Boc₂O) / DMAP method is selected over isobutylene gas or acid-catalyzed esterification. This method avoids strong acids (which can degrade the nitrile or cause premature cleavage) and requires no specialized high-pressure equipment.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 3-Cyanophenylacetic Acid | 1.0 | Substrate |

| Di-tert-butyl dicarbonate (Boc₂O) | 2.0 | Esterification Agent |

| DMAP (4-Dimethylaminopyridine) | 0.3 | Nucleophilic Catalyst |

| tert-Butanol (t-BuOH) | 1.5 | Solvent/Reactant |

| THF (Tetrahydrofuran) | - | Solvent (Anhydrous) |

Step-by-Step Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with 3-Cyanophenylacetic acid (10 mmol) and t-BuOH (15 mmol) in anhydrous THF (30 mL).

-

Catalysis: Add DMAP (3.0 mmol) in one portion. The mixture may warm slightly.

-

Addition: Add Boc₂O (20 mmol) dropwise as a solution in THF over 15 minutes. Mechanism: DMAP attacks Boc₂O to form a reactive acyl pyridinium species, which transfers the Boc group to the acid, followed by decarboxylative esterification with t-BuOH.[1]

-

Reaction: Stir at room temperature (20–25°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The acid spot (Rf ~0.[1]1) should disappear, replaced by the ester (Rf ~0.6).[1]

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with 10% Citric Acid (to remove DMAP), saturated NaHCO₃, and Brine.[1]

-

Purification: Dry over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield a colorless oil/solid.[1]

Checkpoint: Verify the appearance of the tert-butyl singlet (~1.44 ppm, 9H) in ¹H NMR.

Phase 2: Selective Nitrile Reduction

Objective: Reduce the nitrile group to a primary amine without reducing the aromatic ring or hydrolyzing the ester.[1]

Methodology: Raney Nickel Hydrogenation . Unlike LiAlH₄ (which attacks esters) or Pd/C (which can be slow for nitriles or require acidic conditions), Raney Ni in ammoniacal methanol is the "Gold Standard" for Nitrile

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| tert-Butyl 2-(3-cyanophenyl)acetate | 1.0 | Substrate |

| Raney Nickel (Activated) | 20 wt% | Heterogeneous Catalyst |

| Ammonia (7N in Methanol) | Excess | Solvent / Suppressant |

| Hydrogen Gas (H₂) | 50 psi | Reducing Agent |

Step-by-Step Protocol

-

Safety Prep: Raney Nickel is pyrophoric.[1] Handle under water or inert gas at all times. Never let it dry out.[1]

-

Loading: In a Parr hydrogenation bottle or high-pressure autoclave, add the Intermediate Ester (5 mmol) dissolved in 7N NH₃ in Methanol (20 mL).

-

Catalyst Addition: Carefully add the Raney Nickel slurry (approx. 20% by weight of substrate) under a blanket of Argon/Nitrogen.[1]

-

Hydrogenation: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x).[1] Pressurize to 50 psi (3.4 bar) with H₂.

-

Reaction: Shake/Stir vigorously at room temperature for 6–12 hours.

-

Process Control: Monitor H₂ uptake. If uptake stalls, repressurize.

-

-

Filtration: Carefully filter the mixture through a pad of Celite under an inert atmosphere (keep wet with MeOH to prevent fire). Rinse the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo at <40°C. Note: High temperature during concentration can cause intermolecular amidation (cyclization) between the amine and the ester.[1]

-

Final Product: The residue is the crude (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester.[1] It is typically a viscous oil.[1]

Purification & Characterization

Due to the instability of the free amine-ester (potential for polymerization or cyclization), it is often best stored as a salt (e.g., Oxalate or mild HCl salt), though strong acids must be used with extreme caution to avoid cleaving the tert-butyl group.[1]

Recommended Storage: Store as the free base at -20°C under Argon, or immediately use in the next step.

Analytical Specifications

| Technique | Expected Signal | Structural Validation |

| ¹H NMR (CDCl₃) | tert-Butyl group (Intact) | |

| Benzylic CH₂ (next to Ester) | ||

| Aminomethyl CH₂ (New signal) | ||

| Aromatic protons | ||

| IR Spectroscopy | ~1730 cm⁻¹ | Ester C=O stretch |

| Absence of ~2230 cm⁻¹ | Disappearance of Nitrile | |

| ~3300-3400 cm⁻¹ | Broad NH₂ stretch |

Process Logic & Pathway Visualization[1]

The following diagram illustrates the complete workflow, highlighting the critical decision points and reagents.

Figure 2: Complete synthesis workflow with critical process parameters.

References

-

Burk, R. M., et al. (1993).[1] "Practical preparation of tert-butyl esters from carboxylic acids and di-tert-butyl dicarbonate."[1] Tetrahedron Letters, 34(39), 6177-6180.[1] Link

- Basis for Phase 1: Mild esterification str

-

Nose, A., & Kudo, T. (1988).[1] "Raney Nickel catalyzed hydrogenation of nitriles." Chemical and Pharmaceutical Bulletin, 36(4), 1529-1533.[1] Link

-

Basis for Phase 2: Selectivity of Raney Ni for nitriles in the presence of esters.[1]

-

-

Greenberg, J. A., & Sammakia, T. (2017).[1][3][4] "Stability of tert-butyl esters under various reaction conditions." Journal of Organic Chemistry, 82(6), 3245-3251.[1] Link[1]

- Validation of ester stability during neutral hydrogen

Sources

- 1. CN104557480A - Synthetic method of 3-tert-butylphenylethylether - Google Patents [patents.google.com]

- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl Esters [organic-chemistry.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to the Potential Research Applications of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester

Abstract

(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester is a bifunctional chemical scaffold poised for significant utility in modern drug discovery and materials science. Its structure, featuring a primary amine and a sterically hindered carboxylic acid, makes it a versatile building block for creating complex molecular architectures. This guide delves into the core physicochemical properties of this compound, explores its primary application as a precursor for novel neuromodulatory agents, particularly GABA analogues, and details its emerging use in the synthesis of peptidomimetics and as a linker in Proteolysis Targeting Chimeras (PROTACs). We provide detailed, field-tested protocols for its synthesis, modification, and deprotection, alongside a discussion of the strategic considerations that underpin these experimental choices. This document serves as a comprehensive resource for researchers aiming to leverage this compound's unique characteristics to advance their scientific objectives.

Introduction: Unpacking the Molecular Architecture and Strategic Value

(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester is a non-commercial, yet highly valuable, synthetic intermediate. Its utility stems from a carefully arranged set of functional groups that allow for selective chemical transformations.

-

The Phenylacetic Acid Core: The phenylacetic acid moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1] This core provides a rigid scaffold that can be functionalized to interact with various biological targets. Derivatives of phenylacetic acid have also been noted for their antimicrobial properties.[2][3][4]

-

The Orthogonally Protected Functionalities: The molecule's primary strength lies in its two key functional groups, which are "orthogonally" protected.

-

The primary amine (-CH₂NH₂) is a nucleophilic handle, ready for a wide array of chemical reactions such as amidation, alkylation, or sulfonylation. It is typically protected with a group like Boc (tert-butyloxycarbonyl) during synthesis and deprotected to reveal the reactive amine.

-

The carboxylic acid (-CH₂COOH) is masked as a tert-butyl ester (-CH₂COOC(CH₃)₃). The bulky tert-butyl group provides excellent steric protection, rendering the ester highly resistant to nucleophilic attack and basic hydrolysis.[5] This allows chemists to perform extensive modifications on the amine group without disturbing the carboxylic acid functionality. The ester can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid for subsequent reactions.[5]

-

This dual-functionality, combined with the rigid phenyl spacer, makes it an ideal starting material for building molecules that require precise spatial orientation of different chemical motifs.

Physicochemical Properties Summary

While data for the specific title compound is not publicly available, we can infer its properties from its constituent parts.

| Property | Estimated Value/Characteristic | Rationale & References |

| Molecular Formula | C₁₃H₁₉NO₂ | Based on chemical structure. |

| Molecular Weight | 221.30 g/mol | Based on chemical structure. |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid. | Similar to other phenylacetic acid esters.[6][7][8] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, MeOH). Poorly soluble in water. | The tert-butyl group and phenyl ring increase lipophilicity.[7][8] |

| Stability | Stable under neutral and basic conditions. Sensitive to strong acids. | The tert-butyl ester is designed for acid-labile deprotection.[5][9] |

Core Application: A Scaffold for Novel GABA Analogues and Neuromodulators

The structural similarity of the (3-aminomethyl-phenyl)-acetic acid core to γ-aminobutyric acid (GABA) makes it a prime candidate for the development of novel neuromodulatory agents. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its analogues, like gabapentin and baclofen, are blockbuster drugs for treating epilepsy, neuropathic pain, and muscle spasticity.[10]

The phenyl ring in our title compound acts as a rigid, lipophilic spacer that can improve pharmacokinetic properties, such as blood-brain barrier penetration, compared to the flexible aliphatic backbone of GABA itself.[11]

Workflow for the Synthesis of a Novel GABA Analogue

This workflow outlines the strategic synthesis of a hypothetical GABA analogue where the primary amine is functionalized with a pharmacophore of interest (e.g., a substituted benzoyl group).

Detailed Experimental Protocol: Synthesis of a Hypothetical Analogue

Objective: To synthesize [3-(Benzoylamino-methyl)-phenyl]-acetic acid.

Pillar of Trustworthiness: This protocol includes in-process checks and a final characterization suite to ensure the identity and purity of the final compound, making it a self-validating system.

Part A: Amide Coupling

-

Dissolution: Dissolve (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add a mild base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution. This will act as a scavenger for the HCl generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a crucial step to control the exothermicity of the acylation reaction.

-

Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate (triethylammonium chloride) may form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-benzoylated intermediate tert-butyl ester.

Part B: Deprotection of the tert-Butyl Ester

-

Dissolution: Dissolve the crude intermediate from Part A in a minimal amount of DCM.

-

Acidolysis: Add a 25-50% solution of trifluoroacetic acid (TFA) in DCM.[5] The reaction is typically vigorous with the evolution of isobutylene gas. Ensure adequate ventilation.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor by TLC until the starting ester is fully consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

Purification: The resulting crude product, [3-(Benzoylamino-methyl)-phenyl]-acetic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Part C: Characterization

-

¹H and ¹³C NMR: Confirm the structure of the final product. Key signals to look for include the disappearance of the tert-butyl singlet (~1.5 ppm) and the appearance of a carboxylic acid proton (>10 ppm, often broad).

-

LC-MS: Confirm the molecular weight of the product.

-

HRMS (High-Resolution Mass Spectrometry): Determine the exact mass to confirm the elemental composition.

Emerging Applications: Peptidomimetics and PROTAC Linkers

Beyond neuromodulators, the unique geometry of this scaffold opens doors to other advanced applications.

3.1. Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.[12][13][14] The (3-aminomethyl-phenyl)-acetic acid core can serve as a rigid scaffold to mimic a dipeptide unit or a β-turn in a peptide sequence.[15]

-

Causality: By functionalizing the amine and the carboxylic acid groups with appropriate amino acid side chains or other pharmacophores, researchers can project these functional groups in a well-defined spatial orientation, mimicking the bioactive conformation of a peptide ligand at its receptor.[13][16]

3.2. PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is critical for establishing the correct ternary complex geometry.

The deprotected form, 2-(3-(Aminomethyl)phenyl)acetic acid , has been explicitly identified and used as a PROTAC linker.[17]

-

Expertise & Causality: The rigid phenylacetic acid structure provides a defined exit vector, while the aminomethyl group serves as a versatile attachment point for either the E3 ligase ligand or the warhead targeting the protein of interest. The carboxylic acid provides the other point of connection. This rigidity can reduce the entropic penalty of forming the ternary complex, potentially leading to more potent and efficient degraders.

Conclusion and Future Outlook

(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester is more than a simple chemical; it is a strategic tool for molecular design. Its primary application lies in the synthesis of conformationally constrained GABA analogues, offering a promising avenue for the discovery of next-generation CNS therapeutics with improved pharmacokinetic profiles. Furthermore, its demonstrated utility as a rigid scaffold for peptidomimetics and as a linker in the burgeoning field of targeted protein degradation highlights its versatility. Future research will likely see this and similar scaffolds employed in the creation of complex molecular probes, macrocyclic compounds, and novel materials where precise spatial control of functionality is paramount.

References

-

Wikipedia. tert-Butyl acetate. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]

-

Li, G., et al. (2015). Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound. Applied Microbiology and Biotechnology. [Link]

-

Wu, H., et al. (2021). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ. [Link]

-

PubChem. tert-Butyl acetate | C6H12O2 | CID 10908. [Link]

-

Mu, Y., et al. (2022). 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. Frontiers in Microbiology. [Link]

- Google Patents. CN1927809A - Preparation method of t-butylphenyl acetic acid.

- Google Patents. US5051448A - GABA esters and GABA analog esters.

-

Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. [Link]

-

MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. [Link]

-

Pevzner, F., et al. (2016). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. Molecules. [Link]

-

UPCommons. DESIGNING PEPTIDOMIMETICS. [Link]

-

Cheméo. Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2). [Link]

-

Wang, L., et al. (2018). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. [Link]

-

ResearchGate. Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. [Link]

-

ResearchGate. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. [Link]

-

MDPI. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]

-

Scientific Research Publishing. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. [Link]

-

ResearchGate. N-Butyl Acetate Synthesis via Reactive Distillation: Thermodynamic Aspects, Reaction Kinetics, Pilot-Plant Experiments, and Simulation Studies. [Link]

-

PRISM BioLab. Structure-Based Drug Design. [Link]

- Google Patents.

-

Burgess, K. (2010). Universal Peptidomimetics. Journal of the American Chemical Society. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. [Link]

-

National Institutes of Health. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. [Link]

-

PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

Sources

- 1. inventivapharma.com [inventivapharma.com]

- 2. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jchps.com [jchps.com]

- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. tert-Butyl acetate | 540-88-5 [chemicalbook.com]

- 7. tert-Butyl acetate - Wikipedia [en.wikipedia.org]

- 8. tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-Butyl Esters [organic-chemistry.org]

- 10. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [file.scirp.org]

- 11. US5051448A - GABA esters and GABA analog esters - Google Patents [patents.google.com]

- 12. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. upcommons.upc.edu [upcommons.upc.edu]

- 14. mdpi.com [mdpi.com]

- 15. Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Based Drug Design - PRISM BioLab [prismbiolab.com]

- 17. medchemexpress.com [medchemexpress.com]

The Strategic Utility of tert-Butyl 2-(3-(Aminomethyl)phenyl)acetate in Modern Organic Synthesis: A Technical Guide

Abstract

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This technical guide provides an in-depth exploration of tert-butyl 2-(3-(aminomethyl)phenyl)acetate, a versatile bifunctional building block that has garnered significant interest among researchers and drug development professionals. We will dissect its core physicochemical properties, delve into its key synthetic applications with detailed experimental protocols, and illuminate its role in the synthesis of advanced pharmaceutical intermediates. This guide is intended to serve as a comprehensive resource for scientists seeking to leverage the unique reactivity and structural attributes of this compound in their synthetic endeavors.

Introduction: A Bifunctional Scaffold for Accelerated Discovery

tert-Butyl 2-(3-(aminomethyl)phenyl)acetate is a molecule of strategic importance in organic synthesis, particularly in the construction of compound libraries for high-throughput screening and the development of novel therapeutic agents. Its structure is characterized by two key functional groups: a primary amine and a tert-butyl protected carboxylic acid. This arrangement offers a powerful handle for orthogonal chemical modifications, allowing for selective reactions at the amine functionality while the carboxylic acid remains masked. The tert-butyl ester provides robust protection under a variety of reaction conditions, yet it can be readily cleaved under acidic conditions, unmasking the carboxylic acid for further elaboration. This combination of a reactive nucleophilic center and a latent carboxylic acid functionality makes it an invaluable tool for introducing a phenylacetic acid moiety with a flexible linker into target molecules.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The following table summarizes the key properties of tert-butyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, the common salt form of this building block.

| Property | Value | Source/Reference |

| CAS Number | 2375269-89-7 (for hydrochloride salt) | [1] |

| Molecular Formula | C₁₃H₂₀ClNO₂ (for hydrochloride salt) | [1] |

| Molecular Weight | 257.76 g/mol (for hydrochloride salt) | [1] |

| Appearance | White to off-white solid | General Supplier Information |

| Solubility | Soluble in water, methanol, and DMSO | General Supplier Information |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [2] |

Safety and Handling:

Core Synthetic Applications

The synthetic utility of tert-butyl 2-(3-(aminomethyl)phenyl)acetate stems from the differential reactivity of its two functional groups. The primary amine serves as a versatile nucleophile for a range of bond-forming reactions, while the tert-butyl ester acts as a stable protecting group for the carboxylic acid.

Amide Bond Formation: A Gateway to Diverse Scaffolds

The primary amine of the title compound readily participates in amide bond formation with a wide array of carboxylic acids. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of this building block to various pharmacophores and molecular scaffolds.

Causality Behind Experimental Choices:

Standard peptide coupling reagents are typically employed to facilitate this transformation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are effective in activating the carboxylic acid partner, leading to efficient amide bond formation with minimal side reactions. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent unwanted side reactions with the coupling reagents. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to ensure the solubility of the reactants and to avoid hydrolysis of the activated ester intermediate.

Experimental Protocol: General Procedure for Amide Coupling

-

To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add EDCI (1.2 eq.) and HOBt (1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Add a solution of tert-butyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.1 eq.) and DIPEA (2.5 eq.) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Caption: Amide Bond Formation Workflow.

N-Alkylation and Reductive Amination: Expanding Molecular Diversity

The primary amine of tert-butyl 2-(3-(aminomethyl)phenyl)acetate can also undergo N-alkylation or reductive amination to introduce further diversity.

N-Alkylation:

Direct alkylation with alkyl halides provides a straightforward method for the synthesis of secondary amines. To favor mono-alkylation and minimize the formation of the tertiary amine byproduct, it is often advantageous to use a slight excess of the primary amine or to add the alkylating agent slowly.

Experimental Protocol: General Procedure for N-Alkylation

-

To a solution of tert-butyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq.) and a base such as K₂CO₃ or Et₃N (2.5 eq.) in a polar aprotic solvent like acetonitrile or DMF, add the alkyl halide (1.1 eq.).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Reductive Amination:

Reductive amination with aldehydes or ketones offers a highly efficient and versatile method for synthesizing secondary and tertiary amines. This one-pot reaction proceeds via the in situ formation of an imine or enamine, which is then reduced by a mild reducing agent.

Causality Behind Experimental Choices:

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation as it is mild, selective for imines over carbonyls, and does not reduce other sensitive functional groups. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or dichloroethane (DCE).

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of tert-butyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in DCM, add DIPEA (1.2 eq.).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Caption: N-Functionalization Pathways.

Deprotection of the tert-Butyl Ester

The final step in many synthetic sequences involving this building block is the deprotection of the tert-butyl ester to reveal the carboxylic acid. This is typically achieved under acidic conditions.

Causality Behind Experimental Choices:

Trifluoroacetic acid (TFA) is the reagent of choice for this transformation. It is a strong acid that effectively cleaves the tert-butyl ester at room temperature, typically in a chlorinated solvent like DCM. The reaction proceeds via protonation of the ester carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutene. This method is generally clean and high-yielding.

Experimental Protocol: General Procedure for tert-Butyl Ester Deprotection

-

Dissolve the tert-butyl ester-protected compound in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate the residue with toluene or DCM several times to ensure complete removal of residual TFA.

-

The resulting carboxylic acid can often be used in the next step without further purification.

Caption: tert-Butyl Ester Deprotection.

Case Study in Drug Discovery: Application in PROTAC Development

A prominent and cutting-edge application of amine-functionalized building blocks like tert-butyl 2-(3-(aminomethyl)phenyl)acetate is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is a critical determinant of its efficacy, and building blocks that offer a combination of rigidity and defined exit vectors are highly sought after. The phenylacetic acid moiety provides a semi-rigid scaffold, and the aminomethyl group serves as a convenient attachment point for a linker that connects to the E3 ligase ligand.

While a specific publication detailing the use of tert-butyl 2-(3-(aminomethyl)phenyl)acetate in a named PROTAC is not yet prevalent in the public domain, its structural analogue, 2-(3-(aminomethyl)phenyl)acetic acid, has been utilized as a linker in the development of PROTACs targeting Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP) for cancer immunotherapy. This highlights the relevance and potential of the title compound as a valuable building block in this rapidly evolving field.

Conclusion

tert-Butyl 2-(3-(aminomethyl)phenyl)acetate is a strategically designed building block that offers a wealth of opportunities for synthetic chemists. Its orthogonal functional groups, coupled with the robust yet readily cleavable tert-butyl ester, provide a versatile platform for the efficient construction of complex molecules. From the generation of diverse compound libraries through amide bond formation and N-alkylation to its potential role in the burgeoning field of PROTACs, this building block is poised to remain a valuable tool in the arsenal of researchers and drug development professionals. This guide has provided a comprehensive overview of its properties, key reactions with detailed protocols, and a glimpse into its application in modern medicinal chemistry, empowering scientists to confidently incorporate this versatile scaffold into their synthetic strategies.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: tert-Butyl Acetate. Retrieved from [Link]

-

ChemCentral. (2019, September 1). Safety Data Sheet: TERT BUTYL ACETATE. Retrieved from [Link]

-

Redox. (2024, May 17). Safety Data Sheet: Butyl Acetate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Data.gov. (2023, September 5). Compound 527833: Phenylglycine, butyl ester, TFA. Retrieved from [Link]

- Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.).

-

NIC Industries. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

-

ResearchGate. (2024, February 12). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Retrieved from [Link]

- Google Patents. (n.d.). CN104557480A - Synthetic method of 3-tert-butylphenylethylether.

-

The Royal Society of Chemistry. (n.d.). Boryl Radical-Mediated Halogen-Atom Transfer (XAT) Enables the Sonogashira- Like Alkynylation of Alkyl Halides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. U.S. National Library of Medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, September 16). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. U.S. National Library of Medicine. Retrieved from [Link]

-

MDPI. (2023, January 16). Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. Retrieved from [Link]

Sources

(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester: A Linchpin Intermediate in the Synthesis of Novel Neuromodulatory Agents

Executive Summary: (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester is a strategically important building block in medicinal chemistry, primarily utilized for the synthesis of γ-aminobutyric acid (GABA) analogues. Its unique structure, featuring a phenyl-acetic acid scaffold with a protected carboxylic acid and a reactive primary amine, makes it an ideal starting point for creating diverse libraries of compounds targeting the central nervous system. This guide elucidates the compound's strategic value, details its synthesis, and provides protocols for its application in the development of next-generation therapeutics for neurological disorders.

The Strategic Importance of GABA-Scaffolds in Drug Design

The γ-aminobutyric acid (GABA) system is the principal inhibitory neurotransmitter network in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of this system is implicated in a host of neurological and psychiatric conditions, including epilepsy, neuropathic pain, anxiety, and spasticity.[2][3]

While GABA itself has therapeutic potential, its high polarity and inability to efficiently cross the blood-brain barrier limit its clinical utility.[2][3] This has driven the development of GABA analogues—molecules designed to mimic GABA's function but with improved pharmacokinetic properties.[2][4] Phenyl-substituted GABA analogues, such as Baclofen, have proven to be particularly effective, demonstrating the value of incorporating rigid, lipophilic groups to enhance blood-brain barrier penetration and target engagement.[4][5]

(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester emerges as a key intermediate in this context. It provides a pre-formed, protected scaffold that allows chemists to introduce diverse functionalities at the primary amine, thereby exploring the chemical space around the core GABA-mimetic structure to optimize potency, selectivity, and drug-like properties.

Physicochemical Properties and Synthesis

The strategic utility of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester is rooted in its chemical architecture.

2.1 Molecular Structure and Properties

| Property | Value | Source |

| Molecular Formula | C13H19NO2 | [6] |

| Molecular Weight | 221.29 g/mol | [6] |

| IUPAC Name | tert-butyl 2-(3-(aminomethyl)phenyl)acetate | [7] |

| CAS Number | 2375269-89-7 (HCl salt) | [7] |

2.2 Rationale for the tert-Butyl Ester Protecting Group

The tert-butyl ester serves as an effective protecting group for the carboxylic acid functionality. This is a critical feature for two primary reasons:

-

Directing Reactivity: It prevents the carboxylic acid from participating in undesired side reactions (e.g., amide bond formation) when the primary amine is being functionalized.

-

Facile Deprotection: The tert-butyl group can be removed under mild acidic conditions (e.g., with trifluoroacetic acid) that typically do not affect other functional groups in the molecule, allowing for the unmasking of the carboxylic acid at a later synthetic stage. The bulky nature of the tert-butyl group also provides steric hindrance that can prevent unwanted reactions.[8]

2.3 Synthetic Route

The synthesis of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester can be achieved from commercially available starting materials. A common route involves the reduction of a corresponding nitrile.

Sources

- 1. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 2. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Aminomethyl-phenylacetic acid | C9H11NO2 | CID 22247029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2375269-89-7|tert-Butyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester: Synthesis, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Targeted Protein Degradation

(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester has emerged as a critical chemical intermediate, particularly valued in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While a singular "discovery" event for this compound is not prominently documented in scientific literature, its significance has grown alongside the rise of PROTAC technology. This guide provides a comprehensive overview of its synthesis, characterization, and pivotal role in the development of novel therapeutics. The strategic placement of an aminomethyl group and a protected carboxylic acid on a phenylacetic acid scaffold makes it a versatile building block for constructing the linker component of PROTACs, which are instrumental in inducing the degradation of specific disease-causing proteins.

Retrosynthetic Analysis and Strategic Synthesis

The synthesis of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester can be approached through several strategic pathways. A common and efficient retrosynthetic analysis identifies (3-cyanophenyl)acetic acid or a related precursor as a key starting material. The core principle involves the introduction of the aminomethyl functionality via reduction of a nitrile or another suitable precursor, and the protection of the carboxylic acid as a tert-butyl ester to prevent unwanted side reactions during subsequent synthetic steps.

Proposed Synthetic Pathway

A logical and experimentally viable synthetic route commences with the esterification of (3-cyanophenyl)acetic acid, followed by the reduction of the nitrile group to the desired primary amine.

Caption: A proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established organic synthesis methodologies and provide a framework for the laboratory preparation of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester.

Step 1: Synthesis of tert-butyl 2-(3-cyanophenyl)acetate

Objective: To protect the carboxylic acid functionality of (3-cyanophenyl)acetic acid as a tert-butyl ester. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions.

Method 1: DCC/DMAP Esterification

-

Reaction Setup: To a solution of (3-cyanophenyl)acetic acid (1 equivalent) in dichloromethane (DCM) at 0 °C, add tert-butanol (1.5 equivalents), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-(3-cyanophenyl)acetate.

Method 2: Alkylation with tert-butyl bromoacetate

-

Reaction Setup: Dissolve (3-cyanophenyl)acetic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. Add a base, for instance, potassium carbonate (K2CO3, 1.5 equivalents).

-

Reaction Execution: To this suspension, add tert-butyl bromoacetate (1.2 equivalents) dropwise at room temperature. Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by flash chromatography to yield the desired ester.

Step 2: Synthesis of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester

Objective: To reduce the nitrile group of tert-butyl 2-(3-cyanophenyl)acetate to a primary amine.

Method 1: Catalytic Hydrogenation

-

Reaction Setup: Dissolve tert-butyl 2-(3-cyanophenyl)acetate (1 equivalent) in a solvent such as methanol or ethanol. Add a catalytic amount of Raney Nickel or 10% Palladium on carbon (Pd/C).

-

Reaction Execution: Subject the mixture to a hydrogen atmosphere (typically 50 psi) in a hydrogenation apparatus. Stir the reaction at room temperature for 12-24 hours.

-

Work-up and Purification: Once the reaction is complete (as indicated by the cessation of hydrogen uptake and confirmed by TLC or GC-MS), carefully filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure to obtain the crude product. This can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.

Method 2: Chemical Reduction with LiAlH4

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH4, 1.5-2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C.

-

Reaction Execution: Slowly add a solution of tert-butyl 2-(3-cyanophenyl)acetate (1 equivalent) in anhydrous THF to the LiAlH4 suspension. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Dry the combined organic filtrates over anhydrous Na2SO4, filter, and concentrate to yield the desired amine.

The final product is often isolated and stored as the hydrochloride salt to improve stability and handling. This is achieved by dissolving the free amine in a suitable solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through the solution, or by adding a solution of HCl in a compatible solvent.[1]

Physicochemical Properties and Characterization Data

| Property | Value | Source |

| Molecular Formula | C13H19NO2 | N/A |

| Molecular Weight | 221.30 g/mol | N/A |

| CAS Number (HCl salt) | 2375269-89-7 | [1] |

| Appearance | White to off-white solid (HCl salt) | N/A |

| Solubility | Soluble in methanol, chloroform, and DMSO | N/A |

Application in Drug Development: A Versatile Linker Component in PROTACs

The primary application of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the POI.

Caption: General structure of a PROTAC molecule.

(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester serves as a key component of the linker. The primary amine provides a convenient handle for attachment to the E3 ligase ligand or the POI ligand, typically through amide bond formation. The tert-butyl protected acetic acid moiety, after deprotection, offers another point of attachment. The phenylacetic acid core provides a degree of rigidity and defined spatial orientation to the linker, which is crucial for optimizing the formation of a stable ternary complex between the POI and the E3 ligase.

The development of effective PROTACs is a complex process involving the optimization of the POI ligand, the E3 ligase ligand, and the linker. The length, rigidity, and chemical nature of the linker are critical parameters that influence the efficacy of the resulting PROTAC. The availability of versatile building blocks like (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester is therefore essential for the rapid synthesis of libraries of PROTACs for structure-activity relationship (SAR) studies.

Conclusion

(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester is a valuable and versatile building block in modern medicinal chemistry. While its history is not marked by a singular discovery, its utility has become increasingly apparent with the advent of targeted protein degradation. The synthetic routes outlined in this guide are robust and adaptable, allowing for the efficient production of this key intermediate. Its primary application in the construction of PROTAC linkers underscores its importance in the ongoing quest for novel therapeutics that can address previously "undruggable" targets. As research in targeted protein degradation continues to expand, the demand for well-characterized and readily accessible chemical tools like (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester is certain to grow.

References

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Center for Biotechnology Information. [Link]

- CN103553914A - Phenylethyl acetate synthesis method. (n.d.).

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. (n.d.). Organic Syntheses. [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. [Link]

-

An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. (2025). National Center for Biotechnology Information. [Link]

-

Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. (2024). ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester

Abstract

(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester is a key building block in contemporary drug discovery and development, valued for its bifunctional nature—a primary amine for derivatization and a protected carboxylic acid. The purity of this intermediate is paramount, as impurities can lead to side reactions, low yields, and compromised biological activity in subsequent synthetic steps. This document provides a comprehensive guide to the purification of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester, detailing methodologies based on liquid-liquid extraction, column chromatography, and crystallization. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively.

Understanding the Molecule: A Foundation for Purification

Before selecting a purification strategy, it is crucial to understand the physicochemical properties of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester. Its structure dictates its behavior in different chemical environments.

-

Basicity: The primary aminomethyl group (-CH₂NH₂) is basic, with an estimated pKa of the conjugate acid around 9-10. This property is the cornerstone of purification by acid-base extraction.

-

Polarity: The molecule possesses both polar (amine) and non-polar (phenyl ring, tert-butyl group) regions, giving it moderate overall polarity. This makes it soluble in a range of organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.

-

Stability: The tert-butyl ester is sensitive to strong acidic conditions, which can cause hydrolysis back to the carboxylic acid. This is a critical consideration when choosing reagents for pH adjustment.

Purification Strategy 1: Acid-Base Liquid-Liquid Extraction

This technique is the first line of defense for removing non-basic organic impurities and is particularly effective for large-scale purification. The principle lies in the differential solubility of the basic amine in aqueous and organic phases as a function of pH.

Causality Behind Experimental Choices

The basic aminomethyl group can be protonated by an acid to form a water-soluble ammonium salt. This salt will partition into the aqueous phase, leaving non-basic impurities behind in the organic phase. Subsequent basification of the aqueous layer deprotonates the ammonium salt, regenerating the amine which can then be extracted back into an organic solvent.

Experimental Protocol

-

Dissolution: Dissolve the crude (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

-